molecular formula C9H12N2O5S2 B1524503 2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid CAS No. 1354963-78-2

2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid

Cat. No.: B1524503
CAS No.: 1354963-78-2
M. Wt: 292.3 g/mol
InChI Key: DTQBRUSKBVZGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid” is an organic compound with the chemical formula C9H12N2O5S2 . It has a molecular weight of 292.34 . The IUPAC name for this compound is [({5-[(acetylamino)methyl]-2-thienyl}sulfonyl)amino]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O5S2/c1-6(12)10-4-7-2-3-9(17-7)18(15,16)11-5-8(13)14/h2-3,11H,4-5H2,1H3,(H,10,12)(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Synthesis and Pharmacological Activities

A study by Noreen et al. (2017) discusses the synthesis of thiophene sulfonamide derivatives, including compounds related to 2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid, using the Suzuki cross coupling reaction. These compounds were found to exhibit urease inhibition, hemolytic, and antibacterial activities, highlighting their potential pharmacological applications (Noreen et al., 2017).

Acid-Base Equilibria in Solutions

Chufán et al. (1999) conducted a potentiometric and spectrophotometric study on the acid-base equilibria of related compounds in ethanol-aqueous solutions. This research provides insights into the chemical behavior of similar sulfonamide compounds in various solvents (Chufán et al., 1999).

Organic Synthesis and Reactions

Goldfarb et al. (1986) explored the reactions of 2-thiophene aldehyde and similar compounds, which are closely related to the compound . Their work contributes to understanding the chemistry and potential synthetic applications of thiophene derivatives (Goldfarb et al., 1986).

Oxidation and Derivative Formation

Takao et al. (1968) described the preparation and oxidation of dihydrothiophenes, leading to thiophene derivatives. This research is relevant for understanding the chemical transformations and derivative formation of thiophene-based compounds (Takao et al., 1968).

Potential in Glaucoma Treatment

Graham et al. (1989) investigated benzo[b]thiophene-2-sulfonamide derivatives for their potential use as ocular carbonic anhydrase inhibitors in glaucoma treatment. This study indicates the therapeutic potential of sulfonamide derivatives in ophthalmology (Graham et al., 1989).

Dyeing Properties

Rangnekar and Sabnis (2007) synthesized novel styryl dyes using ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester. This work highlights the application of thiophene derivatives in the field of textile dyes (Rangnekar & Sabnis, 2007).

Anticancer Activities

Awad et al. (2015) synthesized new pyrimidine derivatives from 6-amino-2-thiouracil and evaluated their antiproliferative activity against human cancer cell lines, demonstrating the potential of thiophene sulfonamide derivatives in cancer research (Awad et al., 2015).

Thermophysical Properties

Temprado et al. (2006) reported on the thermophysical properties of sulfur heterocycles, including thiophene derivatives. This study contributes to the understanding of physical properties relevant to the application of these compounds in various industries (Temprado et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[[5-(acetamidomethyl)thiophen-2-yl]sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S2/c1-6(12)10-4-7-2-3-9(17-7)18(15,16)11-5-8(13)14/h2-3,11H,4-5H2,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQBRUSKBVZGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(S1)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid
Reactant of Route 2
2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid
Reactant of Route 3
2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid
Reactant of Route 5
2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.